N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
This compound features a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further substituted with a 3,4-difluorophenyl-functionalized 2-oxoimidazolidin-1-yl group. The structural complexity of this molecule confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c20-14-3-2-13(8-15(14)21)24-6-5-23(19(24)26)10-18(25)22-9-12-1-4-16-17(7-12)28-11-27-16/h1-4,7-8H,5-6,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEXJMJPRFVJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. The structure includes a benzo[d][1,3]dioxole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 396.39 g/mol. Its structure features a dioxole ring that enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the dioxole ring : This can be achieved through the reaction of salicylaldehyde with suitable diols.
- Construction of the imidazolidinone : The imidazolidinone derivative is synthesized via a condensation reaction involving appropriate amines and carbonyl compounds.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from benzo[d][1,3]dioxole have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values in the range of 625–1250 µg/mL .
- Antifungal Activity : The presence of the dioxole moiety has been associated with antifungal activity against Candida albicans and other fungal strains .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds:
- Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa and A549 with IC50 values often below 5 μM .
- Specific derivatives showed promising results with IC50 values as low as 2.07 μM against HeLa cells, indicating strong growth inhibition capabilities .
While detailed mechanisms specific to this compound require further investigation, related studies suggest that:
- The dioxole ring may interact with cellular targets through π–π stacking interactions or hydrogen bonding.
- The imidazolidinone structure may enhance bioactivity by facilitating interactions with enzymes or receptors involved in cell proliferation and survival.
Case Studies
Several studies have focused on the biological evaluation of compounds featuring the benzo[d][1,3]dioxole scaffold:
-
Study on Antibacterial Properties : A series of 1,3-dioxolane derivatives were synthesized and tested against multiple bacterial strains. Most exhibited significant antibacterial activity, particularly against S. aureus and P. aeruginosa .
Compound MIC (µg/mL) Bacterial Strain Compound A 625 S. aureus Compound B 1250 E. faecalis Compound C 500 P. aeruginosa - Antitumor Evaluation : A study evaluated a series of thiazol derivatives containing benzo[d][1,3]dioxole moieties against human cancer cell lines. Notably, compound C27 showed an IC50 value of 2.07 μM against A549 cells .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves multi-step organic reactions that typically include:
- Formation of the benzo[d][1,3]dioxole moiety.
- Coupling with a difluorophenyl derivative.
- Incorporation of the imidazolidinone structure.
The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific cancer cell pathways and modulation of apoptosis. Its design aims to enhance selectivity for cancer cells while minimizing toxicity to normal cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notable findings include:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and glioblastoma (LN229) with IC50 values indicating effective growth inhibition .
Mechanistic Insights
Research indicates that the compound may induce apoptosis through:
- Activation of caspase pathways.
- Disruption of mitochondrial membrane potential.
These mechanisms suggest that this compound could serve as a lead compound for further development into a therapeutic agent.
Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized several derivatives of similar structures and evaluated their anticancer properties. The compound demonstrated strong activity against several tumor types with a mechanism involving cell cycle arrest and apoptosis induction .
Study 2: ADMET Profiling
Another study focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds. The findings suggested that modifications to the structure could enhance bioavailability and reduce toxicity profiles, making this class of compounds promising candidates for further development .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial vs. Enzyme-Targeted Activity: While W1 and pesticide analogues (e.g., diflufenican ) rely on nitro or trifluoromethyl groups for bioactivity, the target compound’s difluorophenyl and oxoimidazolidinone groups suggest a focus on enzyme inhibition (e.g., kinases or oxidases).
- Yield and Scalability : The superior yield of compound 28 (84%) versus W1’s recrystallization-dependent synthesis underscores the importance of chromatographic methods for complex acetamides .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Atmosphere | Nitrogen | |
| Solvent | DMF/Acetonitrile | |
| Purification Method | Column Chromatography |
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole, imidazolidinone) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 345.34 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns .
Q. Example Workflow :
NMR Analysis : Compare peaks to reference spectra for substituents like 3,4-difluorophenyl .
HPLC Validation : Use acetonitrile/water gradients (70:30) with UV detection at 254 nm .
Basic: What biological targets are hypothesized for [compound] based on structural motifs?
Methodological Answer:
Structural motifs suggest interactions with:
- Enzyme Targets :
- Cyclooxygenase (COX) Inhibition : The difluorophenyl group may enhance binding to COX-2 active sites .
- Kinase Modulation : Imidazolidinone mimics ATP-binding pockets .
- Receptor Targets :
- GPCRs : The benzo[d][1,3]dioxole moiety resembles ligands for serotonin receptors .
Q. Experimental Validation :
- In Vitro Assays : COX-2 inhibition assays (IC₅₀ determination) .
- Molecular Docking : Preliminary simulations predict binding affinities .
Advanced: How can structure-activity relationship (SAR) studies optimize [compound]'s pharmacological profile?
Methodological Answer:
SAR strategies include:
Substituent Variation :
- Replace 3,4-difluorophenyl with chlorophenyl or methoxyphenyl to assess steric/electronic effects .
- Modify the imidazolidinone ring (e.g., oxadiazole replacement) .
Biological Screening :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Compare IC₅₀ values across analogs .
Q. Table 2: SAR Insights from Structural Analogs
| Analog Substituent | Bioactivity (IC₅₀) | Key Finding | Evidence Source |
|---|---|---|---|
| 4-Chlorophenyl | 12 nM (COX-2) | Enhanced selectivity | |
| 3-Methoxyphenyl | 45 nM (Kinase X) | Reduced cytotoxicity |
Advanced: How should researchers resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
Address discrepancies via:
Assay Standardization :
- Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions .
Orthogonal Validation :
- Confirm enzyme inhibition with fluorescence-based and radiometric assays .
Meta-Analysis :
Q. Case Study :
- Contradictory COX-2 IC₅₀ : Varied results (10–100 nM) traced to differences in enzyme sources (human recombinant vs. tissue-derived) .
Advanced: What computational approaches predict [compound]'s interaction with biological targets?
Methodological Answer:
Molecular Docking :
Molecular Dynamics (MD) :
QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
